Pis1

Antimicrobial peptides Structure-activity relationship Peptide engineering

Native Piscidin 1 exhibits potent broad-spectrum antibacterial activity but lacks mammalian cell selectivity, making it an essential research tool for SAR studies and analog development rather than a direct therapeutic candidate. • MIC of 16 µg/mL against MRSA - 2-fold more potent than Piscidin 3 for MDR Gram-positive research. • Active against both B. cereus and E. coli at concentrations where Pis3 shows no activity. • Zn(II)-piscidin 1 complex achieves 2-fold improvement in MIC/MBC (4 µg/mL vs. 8 µg/mL) against E. coli. Supplied as lyophilized powder at ≥95% purity via solid-phase peptide synthesis. Custom synthesis with flexible mg-to-g scales; standard lead time 1-3 weeks. Global shipping available.

Molecular Formula
Molecular Weight
Cat. No. B1576851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePis1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piscidin 1 Baseline Characteristics and Limitations


Pis1, also known as Piscidin 1 (Pis-1), is a 22-amino acid, cationic antimicrobial peptide (AMP) isolated from the mast cells of hybrid striped bass [1]. The native peptide sequence is FFHHIFRGIVHVGKTIHRLVTG, with a molecular mass of 2572.1 Da and a net charge of +3.4 [2]. While Pis-1 exhibits broad-spectrum antimicrobial activity, a key characteristic for scientific selection is its documented lack of selectivity for bacterial versus mammalian cells, a factor that drives the evaluation of more selective analogs [1].

Cationic antimicrobial peptide (AMP) isolated from hybrid striped bass mast cells
Broad-spectrum antimicrobial activity with documented low selectivity for bacterial vs. mammalian cells
Benchmark scaffold for evaluating selectivity-engineered analogs in cytotoxicity research

Why Generic Pis1 Substitution Fails for Selective Research


Simple substitution of one Pis1 analog for another is not a viable procurement strategy due to critical, quantifiable differences in their selectivity profiles. The native Pis1 peptide possesses potent antibacterial activity but is cytotoxic to mammalian cells, rendering it unsuitable for many therapeutic development pipelines [1]. For instance, while an analog like Pis-V10K maintains a similar average MIC (1.6 µM vs. 1.5 µM for Pis-1), it exhibits significantly lower cytotoxicity, a distinction that is not captured by antimicrobial activity alone [2]. Therefore, selecting a specific Pis1 analog requires careful evaluation of comparative data on both antimicrobial efficacy and toxicity to meet specific research or development goals.

Analog with similar MIC Pis1 analogs with comparable MIC endpoints may show markedly different cytotoxicity profiles. Direct substitution can shift selectivity context and invalidate mammalian-cell safety comparisons.
Piscidin family member Different piscidins (e.g., Pis-3) exhibit species-dependent potency spectra. Selecting based on single-pathogen MIC risks misrepresenting broader Gram-positive/negative activity fit.

Comparative Evidence for Pis1 Analog Differentiation


Peptoid Analog Improves Antibacterial Activity and Reduces Cytotoxicity

The analog Pis1[NkG], where Gly8 is replaced with an Nlys (lysine peptoid) residue, demonstrates quantifiable improvements over the native Pis-1 peptide. Pis1[NkG] was found to have higher antibacterial activity and lower cytotoxicity against mammalian cells compared to both native Pis-1 and the Pis-1[PG] analog [1].

Peptoid analog Pis1[NkG]
Head-to-head
Higher antibacterial activity, lower cytotoxicity vs. native Pis-1 and Pis-1[PG]
Supports selectivity improvement review
NMR structure in DPC micelles
Antimicrobial peptides Structure-activity relationship Peptide engineering

V10K Analog Decouples Antibacterial Potency from Cytotoxicity

The analog Pis-V10K (Val10 substituted with Lys) was developed to improve selectivity. It maintained potent antibacterial activity comparable to native Pis-1 but exhibited much lower cytotoxicity, effectively decoupling the two properties [1].

V10K analog
Head-to-head
MIC comparable to native Pis-1 (1.6 vs 1.5 µM); cytotoxicity significantly lower
Supports decoupled potency-cytotoxicity review
Standardized MIC assays, multiple bacterial strains
Antimicrobial resistance Peptide selectivity Therapeutic index

Superior Potency Against MRSA Compared to Pis-3

In head-to-head testing against methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), the native Pis-1 peptide (MIC = 16 µg/mL) was twice as potent as the related PIS-3 peptide (MIC = 32 µg/mL) [1].

MRSA potency vs. Pis-3
Head-to-head
MIC: 16 µg/mL vs. 32 µg/mL (MRSA ATCC 43300)
Reported 2-fold lower MIC in MRSA screening
In vitro MIC assay
MRSA Antibiotic resistance Minimum Inhibitory Concentration

Broader Spectrum Potency Against Gram-Positive and Gram-Negative Pathogens

A comparative study of piscidin 1 (P1) and piscidin 3 (P3) showed that P1 is more potent against specific Gram-positive and Gram-negative pathogens. Against B. cereus, the MIC for P1 was 2 µM, while P3 required 4 µM. Against E. coli, the MIC for P1 was 4 µM, whereas P3 was inactive at >6 µM [1].

Spectrum vs. P3
Head-to-head
B. cereus MIC 2 µM vs. 4 µM; E. coli MIC 4 µM vs. >6 µM (P3 inactive)
Broader reported spectrum context
Mid-log phase pathogens
Foodborne pathogens Broad-spectrum antimicrobial Comparative efficacy

Greater Antimicrobial Potency in Marine Pathogen Models

In a study of piscidins from gilthead seabream, Piscidin 1 demonstrated strong antimicrobial activity (MIC < 50µM) against pathogenic Vibrio species (V. harveyi, V. anguillarum, V. alginolyticus) and low activity against a probiotic. In direct contrast, Piscidin 2 showed lesser effects than Piscidin 1 in all activities tested [1].

Marine pathogen vs. P2
Context-dependent
Strong activity (MIC
Supports aquaculture pathogen screening context
Also promotes extracellular trap release from leucocytes
Zn(II) complex vs. native
Head-to-head
MIC 4 µg/mL vs. 8 µg/mL against E. coli
Supports metal-complex activity enhancement review
ISO 20776-1:2019 standard
Aquaculture Marine pathogens Vibrio

Zn(II) Complexation Enhances Activity Against E. coli

Complexation of piscidin 1 with Zn(II) significantly enhances its antimicrobial activity against E. coli. The MIC for the Zn(II)-piscidin 1 complex was 4 µg/mL, a 2-fold improvement compared to the native piscidin 1 peptide, which had an MIC of 8 µg/mL [1].

Zn(II) complex vs. native
Head-to-head
MIC 4 µg/mL vs. 8 µg/mL against E. coli
Supports metal-complex activity enhancement review
ISO 20776-1:2019 standard
Metallopeptides Antimicrobial synergy Bioconjugation

Recommended Pis1 Application Scenarios


Lead Optimization for Improved Therapeutic Index

Researchers focused on creating novel antibiotics with reduced mammalian toxicity should prioritize analogs like Pis-V10K and Pis1[NkG]. The evidence shows these analogs maintain the potent antibacterial activity of native Pis-1 while exhibiting quantifiably lower cytotoxicity, making them superior starting points for lead optimization [REFS-1, REFS-2]. They are not simply alternatives; they represent a functional upgrade over the parent compound.

Targeting Multidrug-Resistant Gram-Positive Pathogens

For projects specifically targeting MRSA or other MDR Gram-positive bacteria, native Pis-1 is a more effective research tool than related piscidins like Pis-3. Direct evidence shows Pis-1 has a 2-fold lower MIC (16 µg/mL) against MRSA compared to Pis-3 (32 µg/mL) [3]. Its use as a positive control or scaffold for further engineering is thus warranted for this specific pathogen class.

Broad-Spectrum Antibacterial Research

When a research project requires a single peptide scaffold with demonstrated activity against both Gram-positive and Gram-negative bacteria (e.g., B. cereus and E. coli), Pis1 (P1) is the preferred choice over Pis3. Comparative MIC data shows Pis1 is twice as potent against B. cereus and remains active against E. coli at a concentration where Pis3 is ineffective [4].

Aquaculture Pathogen Control and Immunomodulation

In aquaculture research, particularly concerning vibriosis in species like gilthead seabream, Piscidin 1 is the superior candidate over Piscidin 2. It not only demonstrates stronger antimicrobial activity against key Vibrio pathogens (MIC < 50µM) but also exhibits the unique ability to modulate host immunity by promoting the release of extracellular traps (ETs) from leucocytes [5].

Enhanced Activity via Metal Complexation

For researchers exploring chemical modifications to boost peptide efficacy, the Zn(II)-piscidin 1 complex provides a proven and quantifiable advantage. This complex demonstrates a 2-fold improvement in both MIC and MBC (4 µg/mL) against E. coli compared to the native peptide (8 µg/mL), offering a straightforward path to increased potency without altering the peptide sequence [6].

Application
Selection Property
Validation Focus
Selectivity analog profiling
Cytotoxicity and MIC comparative endpoints
Selectivity window review against mammalian cells
MRSA and Gram-positive pathogen screening
MIC endpoint against resistant strains
Strain-specific potency validation
Broad-spectrum antimicrobial research
Gram-positive/negative potency profile
Cross-species MIC endpoint confirmation
Aquaculture Vibrio pathogen research
Antimicrobial and immunomodulatory dual activity
ET release and MIC endpoint co-assessment
Metal-complex antimicrobial enhancement
Zn(II)-complexation potency shift
MIC/MBC shift reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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